N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
Description
N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methylsulfanyl (SMe) group at position 5, a phenyl group at position 4, and an acetamide moiety linked via a phenyl ring at position 2. This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as observed in related compounds .
Properties
CAS No. |
62495-58-3 |
|---|---|
Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N4OS/c1-12(22)18-15-11-7-6-10-14(15)16-19-20-17(23-2)21(16)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,22) |
InChI Key |
CAQUVOJNXSXJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-aminophenyl)acetamide with 4-phenyl-3-thiosemicarbazide in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced triazole derivatives
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
Comparison with Target Compound :
- The target compound likely employs S-alkylation for triazole functionalization, analogous to and .
- Unlike sulfonamide derivatives (), this compound retains a thioether group, avoiding polar sulfonyl moieties .
Physicochemical Properties
Notable Trends:
- Halogen Substituents : Bromine () increases molecular weight and reduces solubility .
- Methoxy Groups : Enhance solubility compared to hydrophobic substituents (e.g., trifluoromethyl in ) .
Structure-Activity Relationships (SAR)
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